Cas no 212709-11-0 ([5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-)
![[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- structure](https://fr.kuujia.com/scimg/cas/212709-11-0x500.png)
212709-11-0 structure
Nom du produit:[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)-
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dim
- NEOSARTORIN
- [5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,dimethyl ester, (3S,4S,4'S,4aR,4'aR)- (9CI)
- 212709-11-0
- CHEBI:215991
- NCGC00180672-01
- AKOS030213208
- MEGxm0_000142
- ACon1_001282
- methyl (4S,4aR)-7-[(5S,6S,10aR)-5-acetyloxy-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
- (-)-Neosartorin
-
- Piscine à noyau: InChI=1S/C34H32O15/c1-12-11-19-23(28(42)24-17(37)8-9-20(39)33(24,48-19)31(43)45-4)26(40)21(12)15-6-7-16(36)22-27(41)25-18(38)10-13(2)30(47-14(3)35)34(25,32(44)46-5)49-29(15)22/h6-7,11,13,20,30,36-40H,8-10H2,1-5H3/t13-,20-,30-,33-,34+/m0/s1
- La clé Inchi: YUNGLUVSQVBKQB-NCMNGAEISA-N
- Sourire: COC([C@]12[C@@H](OC(C)=O)[C@@H](C)CC(O)=C1C(=O)C1=C(C(C3C(O)=C4C(C5[C@@](C(OC)=O)(OC4=CC=3C)[C@@H](O)CCC=5O)=O)=CC=C1O)O2)=O
Propriétés calculées
- Qualité précise: 680.17400
- Masse isotopique unique: 680.174
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 7
- Complexité: 1520
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 233A^2
Propriétés expérimentales
- Le PSA: 232.65000
- Le LogP: 2.79740
[5,7'-Bi-4aH-xanthene]-4a,4'a-dicarboxylicacid,4-(acetyloxy)-2,2',3,3',4,4',9,9'-octahydro-1,1',4',8,8'-pentahydroxy-3,6'-dimethyl-9,9'-dioxo-,4a,4'a-dimethyl ester, (3S,4S,4'S,4aR,4'aR)- Littérature connexe
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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